2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine
Description
This compound features a pyrimidine core substituted with a piperazine ring bearing a 3,4-dimethylphenylsulfonyl group at the 4-position, an N-ethylamine at the 4-amine position, and a methyl group at the 6-position.
Propriétés
IUPAC Name |
2-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2S/c1-5-20-18-13-16(4)21-19(22-18)23-8-10-24(11-9-23)27(25,26)17-7-6-14(2)15(3)12-17/h6-7,12-13H,5,8-11H2,1-4H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXJIVGBUGULSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine is a complex organic molecule that incorporates various functional groups, including a sulfonamide moiety and a piperazine ring. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | 2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine |
| Molecular Formula | C18H24N4O2S |
| Molecular Weight | 368.47 g/mol |
| CAS Number | Not available in current databases |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Piperazine Ring : Reaction of 3,4-dimethylphenylsulfonyl chloride with piperazine under basic conditions.
- Coupling with Pyrimidine : The resulting piperazine derivative is then coupled with N-ethyl-6-methylpyrimidin-4-amine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
The biological activity of the compound is primarily attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymes : The sulfonamide group can form strong interactions with enzymes, potentially inhibiting their function.
- Modulation of Neurotransmitter Receptors : The piperazine moiety may interact with neurotransmitter receptors, influencing their activity.
Antiviral Activity
Recent studies have indicated that compounds similar to this structure exhibit antiviral properties. For instance, derivatives containing piperazine rings have shown efficacy against various viral targets by disrupting viral replication mechanisms .
Anticancer Potential
Research has demonstrated that certain sulfonamide derivatives can inhibit specific cancer cell lines. The mechanism often involves inducing apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .
Case Studies
- In Vitro Studies : A study evaluated the effects of similar sulfonamide compounds on cancer cell lines, reporting IC50 values ranging from 0.01 to 0.05 µM, indicating potent activity against tumor cells .
- Animal Models : In vivo studies demonstrated that administration of related compounds significantly reduced tumor growth in xenograft models, suggesting potential therapeutic applications in oncology .
Comparative Analysis
To understand the uniqueness and potential advantages of this compound over others, a comparison with similar compounds is useful:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| 3-(4-(2,4-Dimethylphenyl)sulfonyl)piperazin | Antiviral | 0.35 |
| 2-(4-(3,5-dimethylphenyl)sulfonyl)piperazin | Anticancer | 0.02 |
| 2-(4-(3,4-dimethylphenyl)sulfonyl)piperazin | Anticancer / Antiviral | TBD |
Comparaison Avec Des Composés Similaires
Comparative Analysis Table
Key Findings and Implications
- Sulfonyl vs.
- Core Scaffold Flexibility : Pyrimidine-based structures (target compound, CAS 1797589-06-0) offer synthetic versatility, while pyrazolo-pyrimidines (CAS 946288-21-7) and imidazo-pyridines () may provide enhanced binding affinity in kinase targets .
- Substituent Effects : Ethyl and methyl groups in the target compound likely optimize solubility and metabolic stability compared to bulkier substituents like cyclopropyl or benzyl .
Q & A
Q. What synthetic routes are recommended for laboratory-scale preparation of 2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine?
- Methodological Answer : A multi-step approach is typically employed, starting with sulfonylation of piperazine derivatives using 3,4-dimethylbenzenesulfonyl chloride under alkaline conditions. Subsequent coupling with a substituted pyrimidine precursor (e.g., 4-chloro-6-methylpyrimidine) in polar aprotic solvents like DMF, with LiH as a base, yields the intermediate. Final N-ethylation is achieved using ethyl iodide or bromide. Optimization focuses on temperature control (60–80°C) and stoichiometric ratios to minimize byproducts . Post-synthesis purification involves column chromatography or preparative HPLC, with yields typically ranging from 45% to 65% .
Q. How can the purity and structural identity of this compound be validated post-synthesis?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Purity thresholds >95% are recommended for biological assays .
- Structural Confirmation :
- NMR : H and C NMR to verify substituent positions (e.g., ethyl group at N4, methyl at C6). Key signals include δ 1.2 ppm (CH of ethyl) and δ 2.4 ppm (pyrimidine-CH) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] (expected m/z: ~474.2) .
- X-ray Crystallography (if crystals are obtainable): Resolve dihedral angles between the sulfonyl-piperazine and pyrimidine moieties, critical for understanding conformational stability .
Advanced Research Questions
Q. What structural features dictate the compound’s interaction with enzymatic targets (e.g., kinase inhibition)?
- Methodological Answer :
- The 3,4-dimethylphenyl sulfonyl group enhances hydrophobic interactions with enzyme pockets, while the piperazine ring’s flexibility allows conformational adaptation to binding sites. Pyrimidine’s N1 and N3 atoms participate in hydrogen bonding with catalytic residues (e.g., ATP-binding sites in kinases).
- Structure-Activity Relationship (SAR) : Modifying the ethyl group to bulkier alkyl chains reduces activity, suggesting steric hindrance limits binding. Conversely, substituting the pyrimidine’s methyl group with halogens (e.g., Cl) improves potency in kinase assays .
- Computational Modeling : Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict binding free energies (ΔG) and residence times. Validate with in vitro IC assays .
Q. How can contradictory data on synthetic yields or biological activity be resolved for structurally analogous compounds?
- Methodological Answer :
- Yield Discrepancies : Compare reaction conditions (e.g., solvent polarity, catalyst loadings). For example, DMF vs. THF may alter nucleophilicity of intermediates, affecting coupling efficiency .
- Biological Variability : Standardize assay protocols (e.g., cell lines, incubation times). For instance, discrepancies in IC values for kinase inhibition may arise from differences in ATP concentrations (1 mM vs. 10 µM) .
- Statistical Analysis : Apply ANOVA to evaluate batch-to-batch variability or inter-lab differences. Use meta-analysis tools (e.g., RevMan) to aggregate published data .
Q. What experimental designs are optimal for evaluating environmental fate or ecotoxicological impacts of this compound?
- Methodological Answer :
- Environmental Persistence : Conduct OECD 307 soil degradation studies under aerobic/anaerobic conditions. Monitor half-life (t) via LC-MS/MS .
- Aquatic Toxicity : Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201). Report EC values and NOEC (No Observed Effect Concentration) .
- Bioaccumulation : Measure logP (octanol-water partition coefficient) experimentally or via computational tools (e.g., ACD/Percepta). Values >3.0 indicate high bioaccumulation potential .
Q. Which computational methods are suitable for predicting off-target interactions or metabolic pathways?
- Methodological Answer :
- Off-Target Profiling : Use SwissTargetPrediction or PharmMapper to identify potential secondary targets (e.g., GPCRs, ion channels). Validate with radioligand displacement assays .
- Metabolism Prediction :
- Phase I : CYP450 isoform screening (e.g., CYP3A4, 2D6) using human liver microsomes. Identify metabolites via UPLC-QTOF .
- In Silico Tools : Schrödinger’s ADMET Predictor or StarDrop’s P450 Module to forecast oxidation/hydrolysis sites .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
